N-(2-METHOXYETHYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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Overview
Description
“N-(2-METHOXYETHYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methoxyethyl group, a methylphenyl group, and a methoxybenzenesulfonamido group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-METHOXYETHYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE” typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an amine, such as 4-methylphenylamine, under basic conditions.
Introduction of the methoxyethyl group: This step involves the reaction of the intermediate product with 2-methoxyethylamine.
Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Halogenated aromatics, nitro compounds.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Possible applications as an antimicrobial agent.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The methoxy and sulfonamide groups could interact with specific molecular targets, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-2-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE: Lacks the methoxy group on the benzene ring.
N-(2-ETHOXYETHYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE: Has an ethoxy group instead of a methoxy group.
Uniqueness
The presence of both methoxy and sulfonamide groups in “N-(2-METHOXYETHYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE” may confer unique chemical properties, such as increased solubility and specific reactivity patterns, making it distinct from similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-15-4-6-16(7-5-15)21(14-19(22)20-12-13-25-2)27(23,24)18-10-8-17(26-3)9-11-18/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQVJIILIRGXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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